3β-甲基-3-苯基环丁烷-1β-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

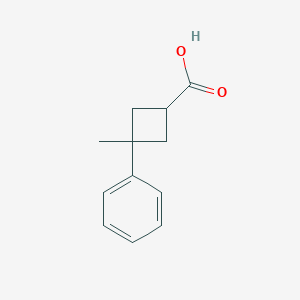

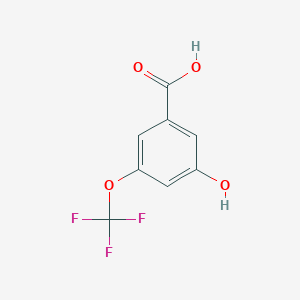

3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is a carboxylic acid derivative . Carboxylic acids are organic compounds that contain a carboxyl group (−C(=O)−OH) attached to an R-group . The R-group in this case is a 3beta-Methyl-3-phenylcyclobutane .

Synthesis Analysis

The synthesis of carboxylic acids often involves the use of strong electrophiles . For example, the Malonic Ester Synthesis is a synthetic procedure used to convert alkyl halides to carboxylic acids . This process involves the formation of a carbocation intermediate, followed by the abstraction of a proton from an adjacent carbon .Molecular Structure Analysis

The molecular structure of carboxylic acids is characterized by the presence of a carboxyl group, which consists of a carbonyl (C=O) and a hydroxyl (−OH) group . The carbonyl carbon and the hydroxyl oxygen are both sp2 hybridized, allowing one of the lone pair electrons on the oxygen to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Carboxylic acids undergo various reactions, including reactions involving the O−H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation (reactions in which the R−C bond is broken in such a way that CO2 is lost and R−H is formed), and substitution on the R group .Physical And Chemical Properties Analysis

Carboxylic acids have unique physical and chemical properties due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule . This amphiphilic nature can lead to unusual behavior in water . The acidity of carboxylic acids is also notable, with acidity constants (Ka) being approximately 10^−5 .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of “3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid,” focusing on six unique applications:

Organic Synthesis

3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is a valuable intermediate in organic synthesis. Its unique cyclobutane structure allows for the creation of complex molecular architectures. Researchers utilize this compound to develop new synthetic pathways for pharmaceuticals and agrochemicals, leveraging its stability and reactivity to form various functional groups .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a building block for the synthesis of potential drug candidates. Its structural features are exploited to design molecules with specific biological activities. For instance, modifications of the cyclobutane ring can lead to the development of novel anti-inflammatory or anticancer agents .

Material Science

3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is used in the development of new materials with unique properties. Its incorporation into polymer backbones can enhance the mechanical strength and thermal stability of the resulting materials. This application is particularly relevant in the creation of high-performance plastics and resins .

Catalysis Research

This compound is also studied for its role in catalysis. It can act as a ligand in metal-catalyzed reactions, influencing the selectivity and efficiency of the catalytic process. Researchers explore its potential to improve existing catalytic systems or develop new ones for industrial applications .

Photochemistry

In photochemical studies, 3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is investigated for its ability to undergo photochemical reactions. Its unique structure allows it to participate in light-induced transformations, which can be harnessed for the synthesis of complex organic molecules or the development of light-responsive materials .

Biochemical Studies

This compound is used in biochemical research to study enzyme interactions and metabolic pathways. Its structural analogs can serve as inhibitors or substrates for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

These applications highlight the versatility and importance of 3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

作用机制

安全和危害

While specific safety data for 3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is not available, general safety measures for handling carboxylic acids include wearing protective clothing, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

The development of carboxylic acid-based drugs is an active and attractive topic in medicinal chemistry . The unique properties of carboxylic acids make them valuable in the synthesis of new bioactive molecules. Future research may focus on exploring the potential of carboxylic acids in drug discovery and development .

属性

IUPAC Name |

3-methyl-3-phenylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(7-9(8-12)11(13)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIXUNUPHQGNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-phenylcyclobutane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2475062.png)

![N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475065.png)

![Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride](/img/structure/B2475066.png)

![N-[(4-Methoxyphenyl)methyl]-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2475069.png)

![Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475073.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475076.png)

![[3-Methyl-4-(4-nitro-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B2475080.png)